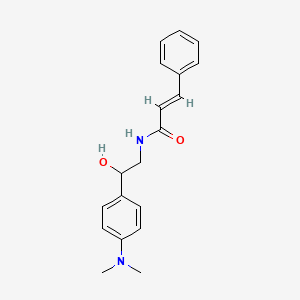

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

NMDA Receptor Antagonism

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide derivatives have been identified as potent and selective antagonists at the NR1A/2B NMDA receptor subtype, highlighting their potential in neurological research and therapy. These compounds offer a novel framework for designing new CNS therapeutics targeting the NMDA receptor, crucial in synaptic plasticity, memory function, and neurodegenerative diseases (Tamiz et al., 1998); (Tamiz et al., 1999).

Anticonvulsant Activity

Crystallographic studies on cinnamamide derivatives, including those with similar structural frameworks to this compound, have shown potential for anticonvulsant activity. These compounds' molecular conformations align with pharmacophore models for anticonvulsants, suggesting their usefulness in developing new epilepsy treatments (Żesławska et al., 2017).

Catalysis and Synthetic Applications

Derivatives of this compound have been employed as catalysts or intermediates in organic synthesis, demonstrating their versatility in creating complex molecules. For example, they have been used in the highly selective formation of unsaturated esters and in catalyzing the acylation of inert alcohols, showcasing their role in facilitating efficient chemical transformations (Liu et al., 2014); (Magro et al., 2010).

Antidepressant-Like Action

A series of N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their antidepressant activities. Some derivatives significantly reduced immobility time in animal models, indicating antidepressant-like actions. These findings suggest the potential of this compound derivatives in developing new treatments for depression (Deng et al., 2011).

Photophysical Studies

Cinnamaldehyde-based chalcones related to this compound have been synthesized and studied for their photophysical properties. These studies reveal the potential applications of such derivatives in developing fluorophores and materials with specific light-responsive properties (Bhattacharyya et al., 2019).

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such as α-glucosidase .

Mode of Action

It’s worth noting that similar cinnamamide derivatives have shown inhibitory activity against α-glucosidase . This suggests that N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide might interact with its targets in a similar manner, potentially leading to inhibition of enzyme activity.

特性

IUPAC Name |

(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-21(2)17-11-9-16(10-12-17)18(22)14-20-19(23)13-8-15-6-4-3-5-7-15/h3-13,18,22H,14H2,1-2H3,(H,20,23)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYPNNJSHCHWMZ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)

![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)